molecular formula C7H4F3NO B13524707 2,4,5-Trifluorobenzaldehyde oxime

2,4,5-Trifluorobenzaldehyde oxime

Cat. No.: B13524707
M. Wt: 175.11 g/mol
InChI Key: OXRQCBOUXWHFPA-QDEBKDIKSA-N
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Description

2,4,5-Trifluorobenzaldehyde oxime is an organic compound derived from 2,4,5-trifluorobenzaldehyde It is characterized by the presence of three fluorine atoms on the benzene ring and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,5-Trifluorobenzaldehyde oxime can be synthesized through the reaction of 2,4,5-trifluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically takes place in a solvent like methanol or ethanol at room temperature. The general reaction scheme is as follows:

2,4,5-Trifluorobenzaldehyde+Hydroxylamine Hydrochloride2,4,5-Trifluorobenzaldehyde Oxime+HCl\text{2,4,5-Trifluorobenzaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{HCl} 2,4,5-Trifluorobenzaldehyde+Hydroxylamine Hydrochloride→2,4,5-Trifluorobenzaldehyde Oxime+HCl

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trifluorobenzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to form the corresponding amine.

    Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Substituted benzaldehyde derivatives.

Scientific Research Applications

2,4,5-Trifluorobenzaldehyde oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs with antimicrobial and anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4,5-trifluorobenzaldehyde oxime involves the interaction of the oxime group with various molecular targets. For example, in the Beckmann rearrangement, the oxime group is converted into an amide or nitrile under acidic conditions. This reaction involves the protonation of the oxime, followed by the migration of an alkyl or aryl group and the elimination of water.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trifluorobenzaldehyde oxime
  • 2,3,5-Trifluorobenzaldehyde oxime
  • 2,4,5-Trifluorobenzaldoxime

Uniqueness

2,4,5-Trifluorobenzaldehyde oxime is unique due to the specific positioning of the fluorine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to other trifluorobenzaldehyde oximes.

Properties

Molecular Formula

C7H4F3NO

Molecular Weight

175.11 g/mol

IUPAC Name

(NE)-N-[(2,4,5-trifluorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H4F3NO/c8-5-2-7(10)6(9)1-4(5)3-11-12/h1-3,12H/b11-3+

InChI Key

OXRQCBOUXWHFPA-QDEBKDIKSA-N

Isomeric SMILES

C1=C(C(=CC(=C1F)F)F)/C=N/O

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C=NO

Origin of Product

United States

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